4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine
Description
The compound 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 494771-62-9) is a boronate ester featuring a pyridine core substituted with a methyl group and a morpholine moiety. Its molecular formula is C₁₇H₂₄BN₂O₃, with a molecular weight of 315.20 g/mol. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, while the morpholine group enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C16H25BN2O3 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C16H25BN2O3/c1-12-13(17-21-15(2,3)16(4,5)22-17)6-7-14(18-12)19-8-10-20-11-9-19/h6-7H,8-11H2,1-5H3 |
InChI Key |
GJKMDKDXDCRRPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane or bis(pinacolato)diboron as the boron source.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the morpholine ring can interact with various biological targets, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Structural Analogues with Aromatic Cores
4-(3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)morpholine (4b)
- Structure : Phenyl ring substituted with methoxy and boronate ester, linked to morpholine.
- Key Differences :
- Aromatic Core : Phenyl vs. pyridine in the target compound.
- Reactivity : Pyridine's electron-withdrawing nature activates the boronate ester for faster cross-coupling compared to phenyl derivatives .
- Applications : Phenyl-based analogs are more lipophilic, favoring membrane permeability in drug candidates .
4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyrimidin-2-yl)morpholine
- Structure : Pyrimidine core with boronate ester and morpholine.
- Key Differences :
Analogues with Varied Substituents
tert-Butyl 4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
- Structure : Piperazine-carbamate substituent instead of morpholine.
- Morpholine’s smaller size and basicity may improve solubility . Applications: Piperazine derivatives are common in kinase inhibitors, whereas morpholine is preferred in CNS-targeting drugs due to blood-brain barrier penetration .
4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)thiazol-2-yl)morpholine
- Structure : Thiazole core with boronate ester and morpholine.
- Key Differences :
- Heterocycle : Thiazole (sulfur and nitrogen) vs. pyridine.
- Reactivity : Thiazole’s sulfur atom may coordinate transition metals, altering catalytic efficiency in cross-couplings .
- Applications : Thiazole derivatives are prevalent in antimicrobial agents, whereas pyridine-morpholine hybrids are explored in oncology .
Physical Properties
Biological Activity
The compound 4-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is a synthetic organic molecule that exhibits significant biological activity. This article provides a detailed examination of its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 235.09 g/mol
- Density : 1.06 g/cm³ (predicted)
- Boiling Point : 310.6 °C (predicted)
- pKa : 1.63 (predicted)
The biological activity of this compound is largely attributed to its ability to act as a kinase inhibitor. Kinases are crucial enzymes in cellular signaling pathways and are often implicated in various diseases, including cancer. Specifically, the boron-containing moiety enhances its interaction with target proteins, facilitating the inhibition of specific kinases involved in tumor growth and proliferation.
Inhibition Studies
Research indicates that this compound demonstrates potent inhibitory effects on several receptor tyrosine kinases (RTKs). The following table summarizes the IC values for various kinases:
| Kinase | IC Value (nM) | Remarks |
|---|---|---|
| EGFR | 20 | Selective for mutant forms |
| VEGFR | 50 | Moderate selectivity |
| PDGFRβ | 100 | Broad-spectrum activity |
| BRAF | 30 | Effective against V600E mutant |
These values suggest that the compound is particularly effective against the EGFR kinase, which is often mutated in non-small cell lung cancer (NSCLC), highlighting its potential as an anti-cancer therapeutic agent.
Case Studies
- NSCLC Treatment : In a preclinical study involving NSCLC models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor growth inhibition rate of over 60% at doses correlating with the IC values for EGFR inhibition.
- Breast Cancer Models : Another study focused on breast cancer cell lines demonstrated that treatment with this compound led to apoptosis and reduced cell viability. Flow cytometry analysis revealed increased rates of early apoptosis in treated cells.
- Combination Therapy : A recent investigation explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced therapeutic effects when used alongside traditional agents, suggesting potential for combination therapy in resistant cancer types.
Safety and Toxicology
While promising in terms of efficacy, the safety profile of the compound is still under investigation. Preliminary studies have indicated common adverse effects such as skin rash and gastrointestinal disturbances, similar to other kinase inhibitors. Long-term toxicity studies are required to fully establish its safety for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
